![molecular formula C9H12BrO2PS B2683258 O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate CAS No. 2470438-15-2](/img/structure/B2683258.png)
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate is an organophosphorus compound with the molecular formula C9H12BrO2PS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromophenyl group attached to a phosphonothioate moiety, making it a versatile chemical with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-bromobenzyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is enhanced through multiple purification steps, including recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate oxide.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Phosphonate oxide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate involves its interaction with biological targets such as enzymes. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition is particularly significant in the case of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the active site, leading to enzyme inactivation .
Comparación Con Compuestos Similares
Similar Compounds
Bromophos: O,O-dimethyl 0-2,5-dichloro-4-bromophenyl thionophosphate.
Bromophos-ethyl: O,O-diethyl 0-2,5-dichloro-4-bromophenyl thionophosphate.
Uniqueness
O,O-dimethyl [(4-bromophenyl)methyl]phosphonothioate is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds like bromophos and bromophos-ethyl, it exhibits different reactivity patterns and biological activity, making it a valuable compound for specialized applications .
Propiedades
IUPAC Name |
(4-bromophenyl)methyl-dimethoxy-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYTRLCSPPCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(CC1=CC=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)
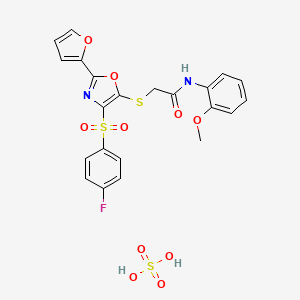
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2683181.png)
![ethyl 4-(4-amino-5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate](/img/structure/B2683182.png)
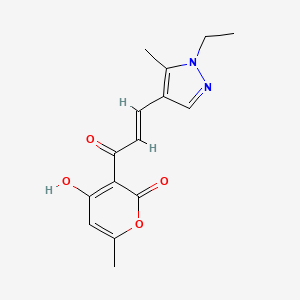
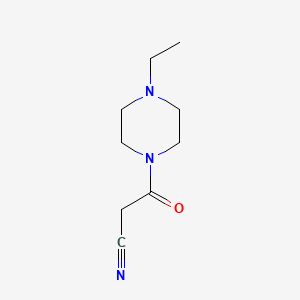
![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)
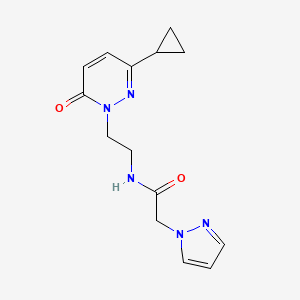
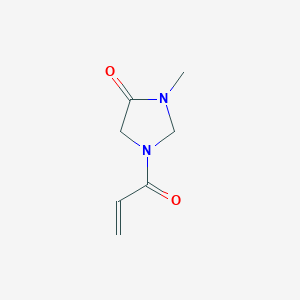
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)
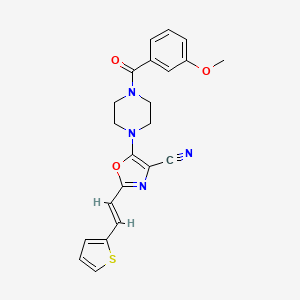
![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2683196.png)
